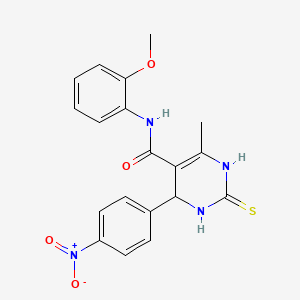

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-Methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a Biginelli-type pyrimidine derivative characterized by a tetrahydropyrimidine core substituted with a 2-methoxyphenyl carboxamide group at position 5, a 4-nitrophenyl group at position 4, and a sulfanylidene moiety at position 2 . These compounds are synthesized via acid-catalyzed cyclocondensation reactions involving β-ketoamides, thiourea, and aryl aldehydes . Such derivatives are pharmacologically significant, with reported antimicrobial and antioxidant activities .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-11-16(18(24)21-14-5-3-4-6-15(14)27-2)17(22-19(28)20-11)12-7-9-13(10-8-12)23(25)26/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUBFPVTOTYMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiourea and methyl acetoacetate under reflux conditions to yield the desired tetrahydropyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of other complex organic molecules. Its unique structure allows for various modifications through oxidation and reduction reactions. For example:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Converts thioxo groups to thiol groups, enhancing solubility and reactivity.

Biological Activities

Research indicates that this compound has potential biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Investigations into its mechanism of action reveal possible pathways for inhibiting tumor growth, particularly through interactions with cellular signaling pathways .

Pharmaceutical Applications

The compound is being explored as a therapeutic agent for several diseases due to its bioactive properties:

- Therapeutic Potential : Ongoing studies focus on its application in treating conditions such as cancer and infections, leveraging its ability to modulate enzyme activity and cellular processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide demonstrated significant activity against gram-positive bacteria. The study utilized standard disk diffusion methods to assess inhibition zones compared to control antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control (Standard Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

Case Study 2: Anticancer Mechanism

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. This was evidenced by increased caspase activity measured through colorimetric assays.

| Cell Line | Caspase Activity (Relative Units) | Control (Untreated) |

|---|---|---|

| MCF-7 (Breast Cancer) | 250 | 100 |

| HeLa (Cervical Cancer) | 300 | 100 |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The compound’s sulfanylidene group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Antimicrobial Activity

- The target compound’s 4-nitrophenyl group correlates with enhanced antimicrobial activity compared to analogs with 4-fluorophenyl or 4-methoxyphenyl groups. For example, N-[2-chloro-4-(trifluoromethyl)phenyl] analogs () showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the electron-deficient trifluoromethyl group .

- Mechanistic Insight : The sulfanylidene moiety may disrupt bacterial cell wall synthesis via thiol-mediated interactions, while the nitro group stabilizes charge-transfer complexes with microbial enzymes .

Antioxidant Activity

- Unlike furan-substituted Biginelli pyrimidines (e.g., 4-(furan-2-yl) derivatives in ), the target compound’s 4-nitrophenyl group likely diminishes radical scavenging due to electron withdrawal. Furan analogs exhibited IC₅₀ values of 0.6 mg/mL in DPPH assays, whereas nitro-substituted derivatives are expected to show weaker activity .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine (), intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation, enhancing crystallinity. The target compound’s 2-methoxyphenyl group may form similar interactions, improving solubility .

- Tautomerism : The sulfanylidene group exists in thione-thiol tautomeric equilibrium, influencing reactivity. X-ray studies of 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine] () confirm planar geometry, which is critical for π-stacking in protein binding .

Biological Activity

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of appropriate precursors such as 2-methoxyaniline and 4-nitrobenzaldehyde, which undergo condensation and cyclization reactions to yield the final product. The compound features a tetrahydropyrimidine core with a sulfanylidene group, contributing to its biological activity.

Key Reactions:

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can convert the thioxo group to a thiol group.

- Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Active | 40 µg/ml |

| Gram-negative bacteria | Active | 40 µg/ml |

| Aspergillus niger | Antifungal | 40 µg/ml |

The compound's antibacterial activity was evaluated using the cup-plate agar diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer).

| Cell Line | Activity | IC50 Value (µM) |

|---|---|---|

| HeLa | Cytotoxic | 15 |

| K562 | Cytotoxic | 20 |

| MDA-MB-231 | Cytotoxic | 25 |

The most potent derivatives displayed significant inhibition of cell proliferation and induced apoptosis in tumor cells. Mechanistic studies suggest that these compounds may influence cell cycle progression and induce oxidative stress in cancer cells .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial growth and cancer cell proliferation.

- Oxidative Stress Modulation: It potentially alters oxidative stress levels within cells, leading to increased apoptosis in cancer cells.

- Receptor Interaction: Binding to specific receptors may modulate signaling pathways associated with cell survival and death .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- A study published in Current Chemistry Letters evaluated a series of tetrahydropyrimidine derivatives for their antimicrobial activity, identifying several compounds with enhanced efficacy compared to standard antibiotics .

- Another research article focused on the dual activity of related compounds against both α-glucosidase (an enzyme involved in carbohydrate metabolism) and various cancer cell lines, revealing promising results for future therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and oxidation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol are preferred for their ability to stabilize intermediates .

- Catalysts : Bases like K₂CO₃ or NaH are critical for deprotonation and accelerating cyclization .

- Temperature : Controlled heating (80–120°C) ensures reaction progression without decomposing thermally sensitive intermediates .

- Purity optimization : Recrystallization from ethanol or acetonitrile improves purity, while HPLC monitoring identifies impurities (>95% purity target) .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., sulfanylidene at C2, nitrophenyl at C4) and confirms stereochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify byproducts .

Q. How can common impurities arising during synthesis be identified and mitigated?

- Methodological Answer :

- Byproduct formation : Nitrophenyl reduction intermediates or incomplete cyclization products are detected via TLC (silica gel, ethyl acetate/hexane eluent) .

- Mitigation : Adjust stoichiometry of nitrophenyl precursors and employ inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .

- Assay selection : Use enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values to correlate substituent effects .

- Data interpretation : Multivariate analysis (e.g., PCA) identifies key structural contributors to activity .

Q. What computational strategies are effective in predicting the compound’s binding affinity or pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or DHFR) to model interactions of the sulfanylidene and carboxamide groups .

- QSAR modeling : Train models on datasets of pyrimidine derivatives to predict logP, solubility, and toxicity .

- MD simulations : Simulate ligand-receptor stability over 100 ns to evaluate binding mode retention .

Q. How can contradictions in biological activity data between studies be resolved?

- Methodological Answer :

- Purity verification : Re-analyze disputed batches via HPLC and NMR to rule out impurity-driven artifacts .

- Polymorphism screening : Perform X-ray crystallography to identify conformational isomers that may alter activity .

- Assay standardization : Replicate studies under controlled conditions (e.g., cell line consistency, serum-free media) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxyphenyl) to enhance aqueous solubility .

- Nanoparticle formulation : Use PEGylated liposomes to encapsulate the compound, improving plasma half-life .

Experimental Design & Data Analysis

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformational stability?

- Methodological Answer :

- Crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .

- Dihedral angle analysis : Compare torsion angles (e.g., nitrophenyl vs. methoxyphenyl planes) to identify steric constraints .

- Hydrogen bonding networks : Map interactions (e.g., N–H⋯S) to explain conformational rigidity .

Q. What experimental controls are critical for ensuring reproducibility in kinetic studies?

- Methodological Answer :

- Internal standards : Use deuterated analogs (e.g., D₃-methoxyphenyl) in LC-MS to normalize retention times .

- Temperature calibration : Validate reaction vessels with thermocouples to ensure ±1°C accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.